2,6-ジメチルフェニルイソシアニド

概要

説明

2,6-Dimethylphenyl isocyanide, also known as vicinal-meta-xylyl isocyanide, is an organic compound with the molecular formula C₉H₉N. It is a colorless liquid with a strong, pungent odor characteristic of isocyanides. This compound is used in various organic synthesis processes and has applications in the preparation of complex molecules .

科学的研究の応用

Synthetic Chemistry

Chiral Stationary Phase in Chromatography

2,6-Dimethylphenyl isocyanide serves as a chiral stationary phase in normal-phase liquid chromatography. This application is crucial for the separation of enantiomers in asymmetric synthesis, allowing for the purification of chiral compounds with high efficiency .

Reactivity in C–C Coupling Reactions

Recent studies have highlighted the role of 2,6-dimethylphenyl isocyanide in controlled reductive C–C coupling reactions. It has been shown to produce C₃-homologation products through a stepwise addition mechanism. This reaction not only facilitates C–C bond formation but also allows for the dearomatization of aromatic substituents, which can be advantageous in synthesizing complex organic molecules .

Catalysis

Ruthenium Complexes

The compound has been utilized in the preparation of arene-ruthenium(II) complexes. These complexes exhibit potential as catalysts for nitrile hydration reactions, demonstrating significant yields when combined with 2,6-dimethylphenyl isocyanide. This application underscores its importance in catalytic processes that require efficient ligand systems .

Iron Isocyanide Complexes

2,6-Dimethylphenyl isocyanide has also been involved in the synthesis of novel iron isocyanide complexes. These complexes are formed through reactions with bis(anthracene)ferrate(−1) and exhibit unique structural properties that can be exploited for various catalytic applications . The crystal structures obtained from these reactions provide insights into the coordination chemistry of iron with isocyanides.

Materials Science

Metal-Organic Frameworks (MOFs)

The incorporation of 2,6-dimethylphenyl isocyanide into metal-organic frameworks has been explored due to its ability to coordinate with metal centers effectively. These frameworks can exhibit enhanced stability and tunable porosity, making them suitable for applications in gas storage and separation technologies.

Case Studies

作用機序

Target of Action

2,6-Dimethylphenyl isocyanide (Dmp-NC) is a versatile compound that interacts with various targets. It is often used as a ligand in the synthesis of transition metal catalysts . The primary targets of Dmp-NC are the metal centers of these catalysts, where it binds and influences their reactivity .

Mode of Action

Dmp-NC interacts with its targets through coordination to the metal centers of catalysts . In the presence of these catalysts, Dmp-NC can undergo various transformations. For instance, it can participate in controlled reductive C–C coupling reactions promoted by an aluminyl anion . This reaction leads to the formation of a C3-homologation product, involving C–C bond formation and dearomatisation of one of the aromatic substituents .

Biochemical Pathways

The biochemical pathways affected by Dmp-NC primarily involve the synthesis of nitrogen-containing organic molecules . Dmp-NC can also undergo (4+1) cycloaddition reaction with certain α,β-unsaturated ketones in the presence of a GaCl3 catalyst to give the corresponding unsaturated lactones .

Result of Action

The action of Dmp-NC results in the formation of new organic compounds. For example, its reaction with an aluminyl anion leads to the formation of a C3-homologation product . Additionally, its reaction with α,β-unsaturated ketones results in the formation of unsaturated lactones .

Action Environment

The action, efficacy, and stability of Dmp-NC are highly dependent on the environmental conditions, including the presence of other reactants, the type of catalyst used, and the specific reaction conditions . For instance, the use of an aluminyl anion as a catalyst promotes the reductive C–C coupling of Dmp-NC , while the use of a GaCl3 catalyst facilitates its cycloaddition reaction with α,β-unsaturated ketones .

生化学分析

Biochemical Properties

2,6-Dimethylphenyl isocyanide plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to bind to sheep hemoglobin and horse heart myoglobin with high affinity

Cellular Effects

The effects of 2,6-Dimethylphenyl isocyanide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2,6-Dimethylphenyl isocyanide can inhibit the activity of certain enzymes involved in cellular metabolism, leading to altered metabolic flux and changes in metabolite levels . This compound’s impact on gene expression and cell signaling pathways further underscores its potential as a biochemical tool in research.

Molecular Mechanism

At the molecular level, 2,6-Dimethylphenyl isocyanide exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit the activity of enzymes such as FabF and GlmS by covalently binding to their active site cysteines . This inhibition disrupts essential metabolic pathways, leading to significant changes in cellular function. Additionally, 2,6-Dimethylphenyl isocyanide can induce changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of 2,6-Dimethylphenyl isocyanide in laboratory settings are critical factors in its application. Over time, the compound may undergo degradation, affecting its efficacy and potency. Long-term studies have shown that 2,6-Dimethylphenyl isocyanide can have lasting effects on cellular function, with some changes persisting even after the compound has been metabolized . Understanding these temporal effects is essential for optimizing its use in biochemical research.

Dosage Effects in Animal Models

The effects of 2,6-Dimethylphenyl isocyanide vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and significant biochemical activity. At higher doses, it can cause adverse effects, including respiratory and dermal sensitization . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

2,6-Dimethylphenyl isocyanide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the fatty acid biosynthetic process and the hexosamine pathway by covalently modifying key enzymes . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of 2,6-Dimethylphenyl isocyanide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function . Understanding these transport mechanisms is crucial for predicting the compound’s behavior in biological systems.

Subcellular Localization

2,6-Dimethylphenyl isocyanide’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function, providing insights into its role in cellular processes

準備方法

Synthetic Routes and Reaction Conditions

2,6-Dimethylphenyl isocyanide can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylaniline with chloroform and potassium hydroxide in the presence of a phase-transfer catalyst. The reaction proceeds via the formation of an intermediate isocyanide, which is then isolated and purified .

Industrial Production Methods

In industrial settings, the production of 2,6-dimethylphenyl isocyanide typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

化学反応の分析

Types of Reactions

2,6-Dimethylphenyl isocyanide undergoes various chemical reactions, including:

Cycloaddition Reactions: It can participate in (4+1) cycloaddition reactions with α,β-unsaturated ketones in the presence of a gallium trichloride catalyst to form unsaturated lactones.

Insertion Reactions: It can insert into metal-silyl bonds, such as in the reaction with zirconium-silyl complexes.

Common Reagents and Conditions

Gallium Trichloride: Used as a catalyst in cycloaddition reactions.

Triphenylphosphine: Catalyzes the reaction with diphenylcyclopropenone to form N-(2,6-dimethylphenyl)diphenyliminocyclobutenone.

Major Products

Unsaturated Lactones: Formed from cycloaddition reactions.

N-(2,6-Dimethylphenyl)diphenyliminocyclobutenone: Formed from the reaction with diphenylcyclopropenone.

類似化合物との比較

Similar Compounds

2,6-Dimethylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of an isocyanide group.

2,6-Dimethylaniline: The precursor in the synthesis of 2,6-dimethylphenyl isocyanide.

Benzyl isocyanide: Another isocyanide compound with different substituents on the aromatic ring.

Uniqueness

2,6-Dimethylphenyl isocyanide is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and binding properties. This makes it particularly useful in the synthesis of specialized organic compounds and in applications requiring specific ligand properties .

生物活性

2,6-Dimethylphenyl isocyanide (CNXyl) is a compound that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of CNXyl, focusing on its interactions with various biological systems, mechanisms of action, and potential therapeutic applications.

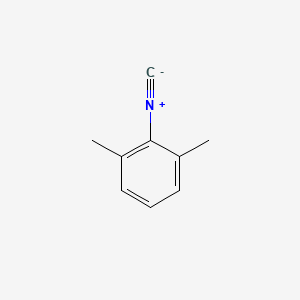

2,6-Dimethylphenyl isocyanide is characterized by the following chemical structure:

- Molecular Formula : C₉H₉N

- Molecular Weight : 145.17 g/mol

- Structure : The isocyanide functional group (-N≡C) contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 2,6-dimethylphenyl isocyanide has been investigated in several studies, revealing its potential in various therapeutic areas including antibacterial, antifungal, antimalarial, and anticancer activities.

Antibacterial and Antifungal Activity

Research indicates that CNXyl exhibits notable antibacterial and antifungal properties. It was tested against various strains with the following findings:

| Microorganism | IC50 (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 138 | Inactive |

| Candida albicans | 0.54 | Active |

| Escherichia coli | >5000 | Inactive |

The compound showed significant inhibition against Candida albicans, suggesting its potential as an antifungal agent .

Antimalarial Activity

In antimalarial studies, CNXyl was evaluated for its efficacy against Plasmodium falciparum. The results are summarized below:

| Plasmodium Strain | IC50 (nM) | Activity |

|---|---|---|

| P. falciparum K1 | 277 | Moderate Activity |

| P. falciparum NF54 | >5000 | Inactive |

These findings indicate that while CNXyl has some activity against certain strains of malaria, it may not be broadly effective across all strains .

Anticancer Activity

The compound's anticancer properties were assessed using various cancer cell lines, including A2780T (taxol-resistant human ovarian cancer). The results indicated a promising profile for further investigation into its mechanisms of action:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A2780T | 0.72 | Active |

| 3T3-L1 | 0.25 | Active |

These results suggest that CNXyl could be a candidate for developing new cancer therapies .

The mechanisms underlying the biological activities of CNXyl involve complex interactions with various biological targets. Notably, it has been shown to interact with peptidylglycine monooxygenase, potentially affecting metabolic pathways related to neurotransmitter synthesis .

Case Studies

Several case studies highlight the application of CNXyl in synthetic chemistry and its biological implications:

- Synthesis of Benzoxazines : In a study investigating multicomponent reactions (MCRs), CNXyl was utilized to synthesize spiro[benzo[1,4]oxazine]-imine derivatives. This reaction pathway provided insights into the compound's reactivity and potential as a scaffold for drug development .

- Iron Isocyanide Complexes : Research on iron complexes involving CNXyl revealed new coordination compounds that could serve as catalysts in organic synthesis, showcasing the versatility of isocyanides in medicinal chemistry .

- Antiviral Potential : Preliminary studies suggest that CNXyl may exhibit antiviral properties; however, further investigation is required to elucidate specific viral targets and mechanisms .

特性

IUPAC Name |

2-isocyano-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-5-4-6-8(2)9(7)10-3/h4-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJLFZHMJDSJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182048 | |

| Record name | 2,6-Dimethylphenylisonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2769-71-3 | |

| Record name | 2,6-Dimethylphenyl isocyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2769-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylphenyl isocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002769713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylphenyl isocyanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylphenylisonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-xylyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-XYLYL ISONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD977ELU5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,6-Dimethylphenyl isocyanide?

A1: The molecular formula of 2,6-Dimethylphenyl isocyanide is C9H9N, and its molecular weight is 131.17 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 2,6-Dimethylphenyl isocyanide and its metal complexes?

A2: Common techniques include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), and X-ray crystallography. IR spectroscopy provides information about the C≡N stretching frequency, a key indicator of metal-ligand backbonding. NMR spectroscopy elucidates the structure and dynamics of complexes in solution. X-ray crystallography offers detailed structural information in the solid state.

Q3: What types of reactions is 2,6-Dimethylphenyl isocyanide known to undergo with metal complexes?

A3: 2,6-Dimethylphenyl isocyanide exhibits a rich reaction chemistry with metal complexes, including:

- Coordination: It readily coordinates to various transition metals in different oxidation states. [, , , ]

- Insertion: It can insert into metal-carbon and metal-nitrogen bonds, leading to the formation of iminoacyl, enediamido, and other functionalized complexes. [, , , , ]

- Coupling: It can undergo C-C and C-N coupling reactions, especially in the presence of alkynes and other unsaturated substrates. []

Q4: What influences the selectivity of isocyanide insertion into metal-carbon versus metal-nitrogen bonds?

A4: Both steric and electronic factors contribute to the selectivity:

- Electronic factors: The relative bond strengths of the metal-carbon and metal-nitrogen bonds play a significant role. For instance, in [Ti(η5-Ind)(NMe2)2Me], insertion occurs exclusively into the Ti−C bond due to its weaker nature compared to the Ti−NR2 bond. []

Q5: How does 2,6-Dimethylphenyl isocyanide react with diborane compounds?

A6: It inserts into the B-B bond of specific five-membered cyclic organo-1,2-diboranes, yielding unique spirocyclic products. [] The steric bulk of the isocyanide substituents prevents dimerization or rearrangement of the resulting insertion products.

Q6: Can 2,6-Dimethylphenyl isocyanide be used to synthesize heterometallic complexes?

A7: Yes, it has been successfully employed in the synthesis of a heterotetranuclear Mo(VI)2Cu(I)2 complex, demonstrating its potential for constructing complex multimetallic architectures. []

Q7: What role does 2,6-Dimethylphenyl isocyanide play in studying metal-metal interactions?

A8: The steric bulk of 2,6-Dimethylphenyl isocyanide can influence the packing of metal complexes in the solid state. In a series of Pt(II) and Pd(II) complexes, the presence of this ligand disrupts extended metal-metal interactions, highlighting the interplay between ligand sterics and metallophilic bonding. []

Q8: How does 2,6-Dimethylphenyl isocyanide contribute to understanding heterogeneous catalysis?

A9: It serves as a sensitive spectroscopic probe for studying heterogeneous nucleation and deposition processes on metal surfaces. [] Its C≡N stretching frequency is sensitive to the nature of the metal it is bound to and the coordination mode, allowing for atomic-level tracking of surface reactions.

Q9: Can you elaborate on the use of 2,6-Dimethylphenyl isocyanide in studying surface-enhanced Raman scattering (SERS)?

A10: The C≡N stretching frequency of 2,6-Dimethylphenyl isocyanide is significantly enhanced on metal surfaces, making it an effective SERS probe. This property was exploited to investigate the surface composition of Au/Ag alloy nanoparticles, revealing a surface enrichment of Ag atoms. []

Q10: How is computational chemistry used to study 2,6-Dimethylphenyl isocyanide and its metal complexes?

A10: Density functional theory (DFT) calculations are frequently employed to:

- Investigate bonding: Understand the nature of metal-ligand interactions and the electronic structure of complexes. [, , , ]

- Explore reaction mechanisms: Elucidate the pathways involved in isocyanide insertion, coupling, and other reactions. [, , , ]

- Predict properties: Calculate vibrational frequencies, NMR chemical shifts, and other spectroscopic parameters to aid in the characterization of complexes. [, ]

Q11: Have there been studies on modifying the structure of 2,6-Dimethylphenyl isocyanide to tune its properties?

A12: Yes, researchers have explored the effects of varying the aryl substituents on the isocyanide ligand. For example, incorporating electron-donating or -withdrawing groups on the phenyl ring can modulate the electron density at the metal center and influence reactivity. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。